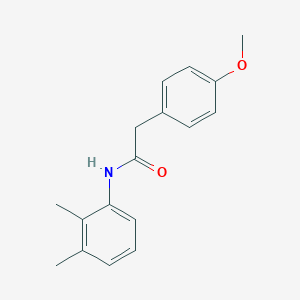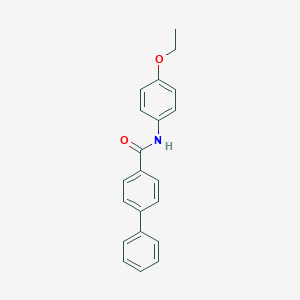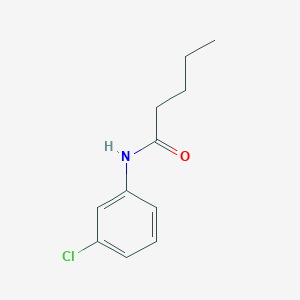![molecular formula C18H15N3O2S B291965 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291965.png)
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione, also known as DMTD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. DMTD is a member of the diazepine family and has a unique chemical structure that makes it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is not fully understood, but it is thought to work by modulating various signaling pathways in the brain. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may help protect against neurodegenerative diseases. 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are many potential future directions for research on 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential areas of investigation include its effects on cognitive function and its potential as a neuroprotective agent. Further research is needed to fully understand the mechanisms of action of 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione and its potential therapeutic applications.
Métodos De Síntesis
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione can be synthesized using a variety of methods, including the reaction of 2-thiophenecarboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by cyclization with 1,2-phenylenediamine. Another method involves the reaction of 2-thiophenecarboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by cyclization with 1,2-phenylenediamine.
Aplicaciones Científicas De Investigación
8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in various animal models. 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C18H15N3O2S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
3,5-dimethyl-11-phenyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H15N3O2S/c1-10-8-11(2)19-17-14(10)15-16(24-17)18(23)21(9-13(22)20-15)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,22) |
Clave InChI |
PQZLMZAJSRFVBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=CC=C4)C |
SMILES canónico |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)




